Cas no 1402884-05-2 (4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane)
Il 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane è un composto organoborato appartenente alla classe dei dioxaborolani, ampiamente utilizzato in sintesi organica come reagente di accoppiamento cross-coupling, in particolare nelle reazioni di Suzuki-Miyaura. La sua struttura presenta un gruppo fenilpropilico legato all'anello dioxaborolano, che conferisce stabilità e reattività controllata. I gruppi metilici in posizione 4 e 5 dell'anello migliorano la stabilità sterica e termica del composto. Questo reagente è particolarmente utile per l'introduzione selettiva del gruppo 3-propilfenile in molecole complesse, offrendo alta purezza e buona solubilità in solventi organici comuni. La sua elevata compatibilità con vari gruppi funzionali lo rende adatto per applicazioni in sintesi farmaceutica e materiali avanzati.
1402884-05-2 structure
Product Name:4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
Numero CAS:1402884-05-2
MF:C15H23BO2
MW:246.152924776077
CID:4597141
PubChem ID:59162312
Update Time:2025-08-01
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
- CGC88405
- 1402884-05-2
- G66891
- SCHEMBL12215735
- EN300-768217
- HS-9067
- Z1720787927
- 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
-
- Inchi: 1S/C15H23BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,6,8H2,1-5H3
- Chiave InChI: JGNYJUVXKHWGOD-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1=CC=CC(CCC)=C1
Proprietà calcolate
- Massa esatta: 246.1791101g/mol
- Massa monoisotopica: 246.1791101g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 272
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5Ų
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430338-250mg |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95%+ | 250mg |
$479 | 2022-09-03 | |
| Chemenu | CM430338-500mg |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95%+ | 500mg |
$740 | 2022-09-03 | |
| Chemenu | CM430338-1g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95%+ | 1g |
$941 | 2022-09-03 | |
| Enamine | EN300-768217-0.05g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 0.05g |
$86.0 | 2025-02-22 | |
| Enamine | EN300-768217-0.1g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 0.1g |
$129.0 | 2025-02-22 | |
| Enamine | EN300-768217-0.25g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 0.25g |
$183.0 | 2025-02-22 | |
| Enamine | EN300-768217-0.5g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 0.5g |
$342.0 | 2025-02-22 | |
| Enamine | EN300-768217-1.0g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 1.0g |
$457.0 | 2025-02-22 | |
| Enamine | EN300-768217-2.5g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 2.5g |
$894.0 | 2025-02-22 | |
| Enamine | EN300-768217-5.0g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95.0% | 5.0g |
$1322.0 | 2025-02-22 |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
1402884-05-2 (4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti